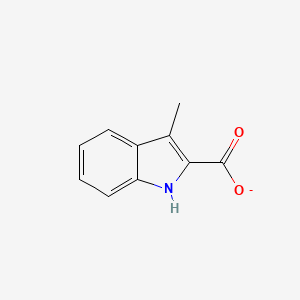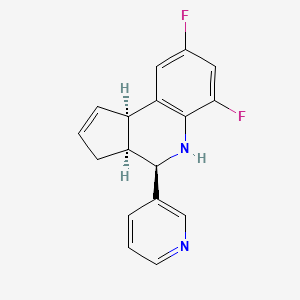
Panamesine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panamesine hydrochloride, also known by its developmental code name EMD-57455, is a sigma receptor antagonist. It was initially developed by Merck as a potential antipsychotic for the treatment of schizophrenia in the 1990s. Although it reached phase II clinical trials, it was never marketed. This compound hydrochloride is known for its selective antagonism of both sigma receptor subtypes, the σ1 and σ2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of panamesine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolidinone ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound hydrochloride would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Panamesine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a tool to study sigma receptor interactions and to develop new sigma receptor ligands.
Biology: Investigated for its effects on cellular signaling pathways involving sigma receptors.
Medicine: Explored as a potential treatment for schizophrenia and other psychiatric disorders due to its sigma receptor antagonism.
Industry: Potential applications in the development of new pharmaceuticals targeting sigma receptors.
Mechanism of Action
Panamesine hydrochloride exerts its effects primarily through antagonism of sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. By blocking these receptors, this compound hydrochloride can alter these processes, potentially leading to therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
BMY-14802: Another sigma receptor antagonist with potential antipsychotic properties.
Eliprodil: A compound with sigma receptor activity, investigated for neuroprotective effects.
Rimcazole: A sigma receptor antagonist studied for its potential in treating cocaine addiction.
Uniqueness of Panamesine Hydrochloride
This compound hydrochloride is unique due to its high affinity and selectivity for both σ1 and σ2 receptors. This dual antagonism distinguishes it from other sigma receptor ligands, which may only target one subtype. Additionally, its major metabolite, EMD-59983, also exhibits significant activity at sigma receptors and dopamine receptors, contributing to its potential therapeutic effects .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3 |
InChI Key |
NINYZUDVKTUKIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Synonyms |
(5S)-5-((4-Hydroxy-4-(3,4-(methylenedioxy)phenyl)piperidino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone 5-(4-hydroxy-4-(1,3-benzodioxol-5-yl)piperidine-1-ylmethyl)-3-(4-methoxyphenyl)oxazolidine-2-one hydrochloride EMD 57445 EMD-57445 panamesine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


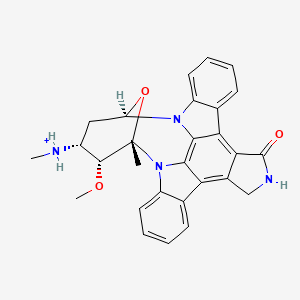
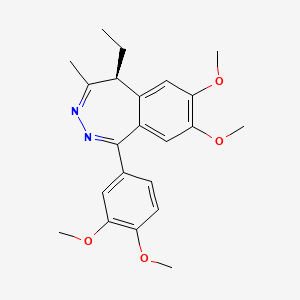
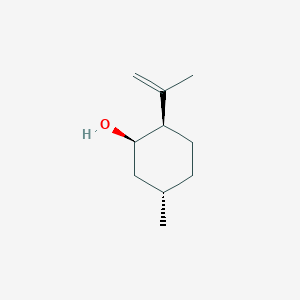
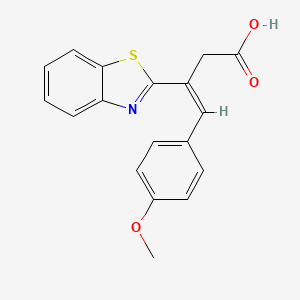
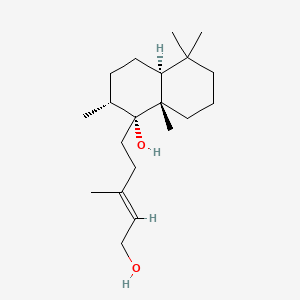
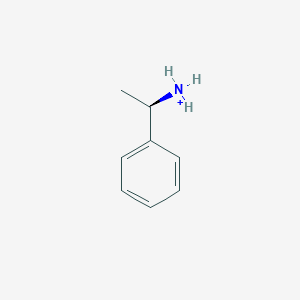
![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)
![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)
![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)
